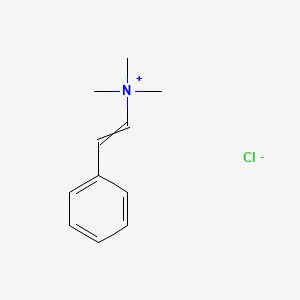
N,N,N-Trimethyl-2-phenylethen-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-2-phenylethen-1-aminium chloride is a chemical compound known for its unique structure and properties It is a quaternary ammonium compound with a phenylethenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-phenylethen-1-aminium chloride typically involves the quaternization of N,N-dimethyl-2-phenylethen-1-amine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds as follows:
C6H5CH=CHN(CH3)2+CH3Cl→C6H5CH=CHN+(CH3)3Cl−
The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-2-phenylethen-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of N,N,N-Trimethyl-2-phenylethen-1-aminium oxide.
Reduction: Formation of N,N,N-Trimethyl-2-phenylethan-1-amine.
Substitution: Formation of various substituted ammonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,N-Trimethyl-2-phenylethen-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-2-phenylethen-1-aminium chloride involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also bind to specific proteins, affecting their function and activity. The molecular targets include ion channels and transporters, which are crucial for cellular homeostasis.
Comparaison Avec Des Composés Similaires
N,N,N-Trimethyl-2-phenylethen-1-aminium chloride can be compared with other quaternary ammonium compounds such as:
- Tetramethylammonium chloride
- Benzyltrimethylammonium chloride
- Cetyltrimethylammonium chloride
Uniqueness
What sets this compound apart is its phenylethenyl group, which imparts unique chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other quaternary ammonium compounds may not be able to fulfill.
Propriétés
Numéro CAS |
81570-01-6 |
|---|---|
Formule moléculaire |
C11H16ClN |
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
trimethyl(2-phenylethenyl)azanium;chloride |
InChI |
InChI=1S/C11H16N.ClH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-10H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BCGTZEQXEXNVQG-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C=CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)

![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)

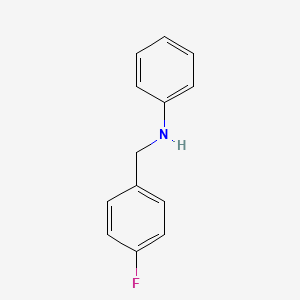

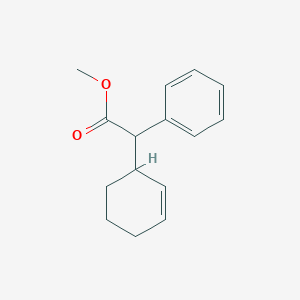
![Propanedinitrile, [bis(4-methylphenyl)methylene]-](/img/structure/B14414308.png)
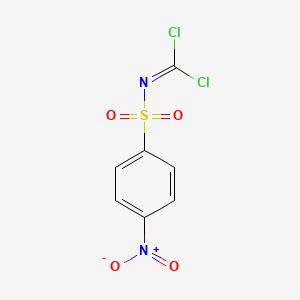


![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
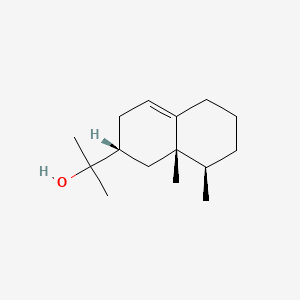
![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)
